molecular formula C14H15N3O3S B2818681 N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide CAS No. 692746-22-8

N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2818681
CAS No.: 692746-22-8
M. Wt: 305.35
InChI Key: IOQUFWDJWFJQFA-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core linked to a phenyl group substituted with an ethylsulfamoyl moiety. The ethylsulfamoyl group (-SO₂-NH-C₂H₅) introduces both hydrogen-bonding capacity and moderate lipophilicity, making it a pharmacologically relevant scaffold. The ethylsulfamoyl substituent distinguishes it from analogs with nitro, benzoylpiperazinyl, or chalcone groups, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)12-8-6-11(7-9-12)17-14(18)13-5-3-4-10-15-13/h3-10,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQUFWDJWFJQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.

    Attachment of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced through a sulfonation reaction, where the phenyl ring is treated with ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. It has been shown to inhibit the phosphopantetheinyl transferase enzyme, which is crucial for the biosynthesis of essential metabolites in the bacterium. This inhibition suggests potential as a therapeutic agent in tuberculosis treatment .

Anticancer Properties
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide has also been investigated for its role in cancer therapy. It acts as an inhibitor of the ENL YEATS domain, which is implicated in acute leukemia. The compound has demonstrated selective cytotoxicity against leukemia cells, indicating its potential as a targeted cancer therapy .

Chemical Properties and Structure-Activity Relationships

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the ethylsulfamoyl group is critical for its interaction with biological targets. Studies have shown that modifications to the phenyl and pyridine rings can significantly affect the compound's potency and selectivity .

Data Tables

Application Target Effect Reference
AntimicrobialMycobacterium tuberculosisInhibition of phosphopantetheinyl transferase
AnticancerENL YEATS domainSelective cytotoxicity in leukemia cells
Structure-Activity RelationshipVarious modified derivativesEnhanced biological activity

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that this compound effectively inhibited the growth of virulent strains of M. tuberculosis. The mechanism involved blocking key metabolic pathways essential for bacterial survival, making it a candidate for further development as an anti-tuberculosis drug .
  • Targeting Acute Leukemia : Research focused on the ENL YEATS domain revealed that this compound could induce degradation of ENL in leukemia cell lines, leading to decreased cell viability. This finding supports the compound's potential as a therapeutic agent for acute leukemia, warranting further clinical investigation .

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide with structurally related pyridine-2-carboxamide derivatives, highlighting key differences in substituents, biological activity, and physicochemical properties.

Compound Name Substituents Biological Activity Key Findings References
This compound Ethylsulfamoyl (-SO₂-NH-C₂H₅) on phenyl ring Not explicitly reported Hypothesized to balance solubility (via sulfonamide) and lipophilicity; potential for kinase or enzyme inhibition.
N-{4-[(4-hydroxy-3-nitrobenzoyl)amino]phenyl}pyridine-2-carboxamide () Nitro (-NO₂) and hydroxy (-OH) on benzoyl group Not explicitly reported Structural data (SMILES, InChi) provided; nitro group may enhance electron-withdrawing effects but reduce solubility.
Compound 3b () Benzoylpiperazinyl-butyl group on phenyl ring NAMPT inhibition (IC₅₀ not reported) Bulky substituent improves target binding but may reduce membrane permeability.
(E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide () Chlorophenyl-chalcone on phenyl ring Anti-T. cruzi (IC₅₀ = 8.5 μM), Anti-T. b. brucei (IC₅₀ = 1.35 μM) Chalcone moiety enhances antiparasitic activity via π-π stacking and hydrophobic interactions.
(E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide () Bromophenyl-chalcone on phenyl ring Anti-T. b. rhodesiense (IC₅₀ = 1.13 μM) Bromine substitution increases lipophilicity and potency compared to chloro analogs.

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The ethylsulfamoyl group in the target compound likely offers better aqueous solubility than the nitro-substituted analog () due to hydrogen-bonding capacity . However, it is less lipophilic than bromophenyl or chlorophenyl chalcone derivatives (), which prioritize membrane penetration for antiparasitic activity .

Biological Activity Trends :

  • Chalcone-linked pyridine-2-carboxamides () demonstrate sub-micromolar activity against kinetoplastid parasites, suggesting that extended conjugated systems (e.g., acryloyl groups) enhance target engagement . In contrast, bulkier substituents like benzoylpiperazinyl () may favor enzyme inhibition via steric complementarity .

Biological Activity

N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a pyridine ring linked to a phenyl group via a carboxamide functional group, with an ethylsulfamoyl moiety attached to the phenyl. This unique structure contributes to its diverse biological activities.

This compound is primarily investigated for its role as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, inhibiting enzyme activity by binding to active sites or modulating receptor functions, which can lead to various biological effects such as:

  • Inhibition of inflammatory pathways
  • Induction of apoptosis in cancer cells
  • Potential antimicrobial properties

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that this compound can effectively inhibit the growth of leukemia cells by targeting specific pathways essential for cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant inhibitory effects against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Case Studies

  • Leukemia Treatment : A study highlighted the efficacy of this compound in inducing degradation of the ENL protein in acute leukemia cells. The compound demonstrated a half-maximal degradation concentration (DC50) of 150 nM in MV4;11 cells, indicating potent biological activity against this cancer type .
  • Inflammation Models : In animal models, the compound was shown to synergize with inflammation during drug therapy, leading to enhanced therapeutic effects while minimizing liver injury risk during treatment .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/EffectReference
AnticancerENL in leukemia cellsDC50 = 150 nM
AntimicrobialVarious bacterial strainsSignificant inhibition observed
Anti-inflammatoryInflammatory pathwaysModulation observed

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityObservations
This compoundAnticancerInduces apoptosis in leukemia cells
Variants with different substituentsVarying potencyStructural modifications affect activity

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